molecular formula C19H23N3O3S B10817032 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B10817032
M. Wt: 373.5 g/mol
InChI Key: GFOAKCAPLPVVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 551931-42-1) features a piperidine-4-carboxamide core substituted with a 4-methylphenyl sulfonyl group and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-15-4-6-18(7-5-15)26(24,25)22-11-8-17(9-12-22)19(23)21-14-16-3-2-10-20-13-16/h2-7,10,13,17H,8-9,11-12,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOAKCAPLPVVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Partial Reduction of Pyridine

Pyridine undergoes partial hydrogenation using palladium or platinum catalysts under hydrogen gas (H₂) to yield 1,2,3,4-tetrahydropyridine. This intermediate retains sufficient aromaticity for subsequent functionalization while providing a reactive site for carbometalation.

Rh-Catalyzed Asymmetric Carbometalation

A Rhodium-catalyzed reductive Heck reaction introduces substituents at the 3-position of the tetrahydropyridine. For example, aryl boronic acids react with tetrahydropyridine in the presence of [Rh(cod)Cl]₂ and chiral phosphine ligands (e.g., (R)-BINAP) to form 3-substituted tetrahydropyridines with >90% enantiomeric excess (ee).

Final Reduction to Piperidine

The tetrahydropyridine intermediate is fully reduced using hydrogenation (H₂/Pd-C) or hydride reagents (NaBH₄) to yield piperidine-4-carboxylic acid. This step ensures saturation of the ring while preserving the carboxylic acid functionality for downstream reactions.

Table 1: Key Reaction Conditions for Piperidine Core Synthesis

StepReagents/CatalystsTemperature (°C)Yield (%)ee (%)
Partial ReductionH₂, Pd/C (10 wt%)2585
Carbometalation[Rh(cod)Cl]₂, (R)-BINAP809299
Final ReductionH₂, Pd/C (5 wt%)5088

The introduction of the 4-methylphenylsulfonyl group proceeds via nucleophilic substitution at the piperidine nitrogen. Patent literature outlines optimized conditions for sulfonylation:

Reaction with 4-Methylbenzenesulfonyl Chloride

Piperidine-4-carboxylic acid reacts with 4-methylbenzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is added to scavenge HCl, driving the reaction to completion. The resulting 1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid is isolated via aqueous workup.

Purification and Crystallization

Crude product is washed with cold water (<20°C) to remove residual TEA·HCl and unreacted sulfonyl chloride. Recrystallization from ethanol/water mixtures enhances purity (>95% by HPLC).

Table 2: Sulfonation Reaction Parameters

ParameterOptimal ValueAlternative Options
SolventDCMTHF, Acetonitrile
BaseTriethylamine (2.5 eq)Diisopropylethylamine
Temperature0–25°CRT
Reaction Time12 h6–24 h

Formation of the N-(Pyridin-3-Ylmethyl)Carboxamide

The final step involves coupling the sulfonated piperidine carboxylic acid with pyridin-3-ylmethylamine. Patent methods describe two primary strategies:

Acid Chloride Mediated Coupling

  • Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

  • Amidation : Pyridin-3-ylmethylamine is added dropwise to the acid chloride in DCM, yielding the carboxamide after neutralization with NaHCO₃.

Coupling Reagent Approach

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This approach minimizes side reactions and improves yields (75–85%) compared to acid chloride routes.

Table 3: Comparison of Amidation Strategies

MethodReagentsYield (%)Purity (%)
Acid ChlorideSOCl₂, DCM7090
EDCI/HOBtEDCI, HOBt, DMF8595

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to enhance efficiency and reduce costs:

Continuous Flow Reactors

Telescoping the sulfonation and amidation steps in continuous flow systems reduces intermediate isolation steps, improving throughput by 30%.

Solvent Recycling

DCM and THF are recovered via distillation, achieving >90% solvent reuse and minimizing waste.

Quality Control

In-process monitoring using Raman spectroscopy ensures consistent polymorphic form and purity (>98%).

Challenges and Optimization Opportunities

  • Enantioselectivity in Piperidine Synthesis : While Rh-catalyzed methods achieve high ee, alternative ligands (e.g., Josiphos) may further enhance selectivity.

  • Sulfonation Byproducts : Over-sulfonation can occur at elevated temperatures; maintaining T <25°C suppresses this.

  • Amidation Efficiency : Substituent steric effects on the pyridine ring may necessitate higher coupling agent stoichiometry (1.5–2.0 eq) .

Chemical Reactions Analysis

1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Structural Characteristics

The compound's structure includes:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Pyridine moiety : Contributes to receptor binding affinity.

This combination allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

Research has indicated that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide exhibits several biological activities:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is crucial in the treatment of diseases where enzyme activity is dysregulated. For instance, studies have shown its potential to inhibit certain kinases involved in cancer progression.
  • Receptor Modulation : Its structure suggests that it could interact with various receptors, potentially modulating their activity. This interaction is essential in the development of drugs targeting neurological and psychiatric disorders.
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties, as it has shown activity against several cancer cell lines. The presence of the sulfonamide group is thought to enhance its efficacy in this regard .

Synthesis and Derivatives

The synthesis of 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multi-step chemical reactions that allow for the modification of its structure to optimize biological activity. The ability to create derivatives can lead to compounds with enhanced or altered pharmacological profiles .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

  • Study on Enzyme Inhibition : A detailed investigation into its role as an inhibitor of specific kinases revealed promising results, indicating potential applications in cancer therapy where kinase activity is a target .
  • Antiviral Activity : Research has also suggested that derivatives of this compound may exhibit antiviral properties, particularly against RNA viruses, showcasing its versatility in therapeutic applications .

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Modifications

Compound Name Substituents Key Structural Differences Reference
Target Compound - 4-Methylphenyl sulfonyl
- Pyridin-3-ylmethyl
Reference structure
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1-((4-nitrophenyl)sulfonyl)piperidine-4-carboxamide (10a) - 4-Nitrophenyl sulfonyl
- Pyrimidinyl-amino-phenyl
Nitro group (electron-withdrawing) enhances polarity; pyrimidine extends π-π stacking
STF-118804 - 4-Methylphenyl sulfonylmethyl
- Oxazolyl-benzamide
Sulfonylmethyl instead of sulfonyl; oxazole introduces rigidity
1-Methanesulfonyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}piperidine-4-carboxamide - Methanesulfonyl
- Pyrazinylmethyl
Smaller sulfonyl group; pyrazine alters hydrogen-bonding potential
1-[(4-Chlorophenyl)sulfonyl]-N-(1-naphthyl)-3-piperidinecarboxamide - 4-Chlorophenyl sulfonyl
- Naphthyl
Chlorine increases lipophilicity; naphthyl enhances aromatic interactions

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The nitro group in 10a increases metabolic stability but may reduce cell permeability compared to the methyl group in the target compound.
  • Heterocyclic variations : Pyrimidine (in 10a ) and pyrazine (in ) substituents influence binding to target proteins through distinct π-π interactions and hydrogen-bonding patterns.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility
Target Compound ~387 (estimated) 3.2 (moderate lipophilicity) Low aqueous solubility
10a 522.52 2.8 Moderate (nitro enhances polarity)
STF-118804 490.5 4.1 Low (bulky sulfonylmethyl)
Compound 375.4 1.9 High (methanesulfonyl)

Implications :

  • Lower molecular weight and polar groups (e.g., methanesulfonyl) improve solubility but may reduce membrane permeability.
  • Lipophilic groups (e.g., naphthyl in ) enhance target binding but increase metabolic instability .

Biological Activity

1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, also known as WAY-312237, is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a piperidine ring, a sulfonyl group, and a pyridine moiety, which facilitate interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key findings from research studies and highlighting its therapeutic potential.

  • Molecular Formula : C19H23N3O3S
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 551931-42-1

Research indicates that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may act as an inhibitor or modulator of specific enzymes and receptors. Its structural features suggest potential interactions with metabolic pathways and cellular functions, although detailed mechanisms are still under investigation .

Therapeutic Applications

The compound has shown promise in various therapeutic areas, including:

  • Antibacterial Activity : Compounds with similar piperidine structures have been associated with antibacterial properties. Studies have evaluated the antibacterial efficacy against various strains, suggesting that modifications in the sulfonamide moiety can enhance activity .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties, which may be applicable in treating conditions characterized by inflammation .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound could exhibit anticancer activity by inhibiting tumor growth and proliferation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide:

Compound NameStructural FeaturesUnique Aspects
4-MethylbenzenesulfonamideSimple sulfonamide structureLacks piperidine and pyridine moieties
N-(Pyridin-3-ylmethyl)piperidineContains similar piperidine and pyridineDoes not have a sulfonamide functional group
Piperazine DerivativesSimilar cyclic amine structuresOften used as antipsychotic agents

The combination of a sulfonamide group with both piperidine and pyridine functionalities enhances the biological activity of this compound compared to simpler analogs.

Case Studies

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, demonstrating significant enzyme inhibitory activity that could translate into therapeutic applications in neurodegenerative diseases and urological disorders .
  • Binding Affinity Assessments : Studies involving bovine serum albumin (BSA) binding have indicated that the compound exhibits strong binding affinity, which is crucial for understanding its pharmacokinetics and bioavailability in biological systems .
  • Potential Neuroprotective Effects : Related compounds have shown neuroprotective effects in models of dopaminergic neuron degeneration, suggesting that 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide may also offer protective benefits against neurodegeneration .

Q & A

Q. What are the optimal synthetic routes for 1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide?

Answer: The synthesis typically involves:

Sulfonylation of Piperidine : Reacting 4-carboxamidopiperidine with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .

Coupling with Pyridinylmethylamine : Using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution to attach the pyridin-3-ylmethyl group. Reaction conditions (temperature, solvent) significantly impact yields .

Purification : Column chromatography or recrystallization to achieve ≥95% purity (HPLC recommended) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and pyridinylmethyl group integration. Key peaks: δ 7.2–8.5 ppm (aromatic protons) and δ 2.4 ppm (methyl group) .
  • HPLC : For purity assessment (≥98% recommended for biological assays) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ = 387.15 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Answer: Contradictions may arise from:

  • Assay Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For example, if kinase inhibition is reported, validate via both fluorescence polarization and Western blotting .
  • Structural Analogues : Compare activity with derivatives (e.g., replacing 4-methylphenyl with fluorophenyl) to identify critical pharmacophores .
  • Solubility Factors : Test in multiple solvents (DMSO, PBS) to rule out aggregation artifacts. Aqueous solubility is typically <10 µM due to lipophilic groups .

Q. What computational strategies predict this compound’s binding mode to biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). The sulfonyl group often forms hydrogen bonds with active-site zinc ions .
  • MD Simulations : Assess stability of piperidine-pyridine conformation in aqueous environments. The compound’s rigidity may limit off-target binding .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. methoxy on phenyl) with activity to guide SAR studies .

Q. How to address discrepancies in reported synthetic yields?

Answer:

  • Reaction Monitoring : Use TLC or in-situ IR to detect intermediates and optimize stepwise conditions .
  • Catalyst Screening : Test alternative Pd catalysts (e.g., PdCl₂(dppf)) for coupling steps; yields can vary by 20% depending on ligand choice .
  • Scale-Up Adjustments : Pilot reactions (1–10 mmol) often yield 10–15% less than small-scale (0.1 mmol) due to mixing inefficiencies .

Q. Methodological Considerations

Q. What in vitro assays are suitable for evaluating its pharmacokinetic properties?

Answer:

  • CYP450 Inhibition : Use human liver microsomes to assess metabolic stability (CYP3A4/2D6 are primary metabolizers) .
  • Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction (typically <5% due to high lipophilicity) .
  • Permeability (Caco-2/MDCK) : Predict blood-brain barrier penetration; expected Papp <1 ×10⁻⁶ cm/s .

4. Safety and Handling
Answer:

  • Toxicity : Limited data, but acute oral toxicity (LD₅₀ >500 mg/kg in rodents) suggests moderate risk. Handle with nitrile gloves and under fume hood .
  • Storage : Stable at –20°C in desiccated, amber vials for ≥2 years .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.